molecular formula C11H18BNO3 B8511728 6-Hexyloxypyridine-3-boronic acid

6-Hexyloxypyridine-3-boronic acid

Cat. No. B8511728
M. Wt: 223.08 g/mol
InChI Key: MPANAQLDOQOWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06022492

Procedure details

250 mmol of n-butyllithium (1.6M solution in n-hexane) are added dropwise at 0° C. with exclusion of moisture and under a protective-gas atmosphere to a solution of 250 mmol of 5bromo-2-hexyloxypyridine in 500 ml of abs. diethyl ether. The mixture is stirred at this temperature for a further 1 hour, and 275 mmol of trimethyl borate are subsequently added slowly. After the mixture has been stirred at 0° C. for a further hour, a solution of 175 ml of water and 25 ml of 37 percent hydrochloric acid is added dropwise. The mixture is stirred at room temperature for 1 hour, the phases are then separated, the aqueous phase is extracted a number of times with dichloromethane, and the combined organic extracts are dried using magnesium sulfate. The solvents are removed in vacuo. After drying in a high vacuum, the red-brown, high-viscosity crude product is reacted further without additional purification.
Quantity
250 mmol
Type
reactant
Reaction Step One
Quantity
250 mmol
Type
reactant
Reaction Step One
Quantity
275 mmol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
175 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[CH:9][C:10]([O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[N:11][CH:12]=1.[B:20](OC)([O:23]C)[O:21]C.Cl>O.C(OCC)C>[CH2:14]([O:13][C:10]1[CH:9]=[CH:8][C:7]([B:20]([OH:23])[OH:21])=[CH:12][N:11]=1)[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
250 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
250 mmol
Type
reactant
Smiles
BrC=1C=CC(=NC1)OCCCCCC
Step Two
Name
Quantity
275 mmol
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
175 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at this temperature for a further 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the mixture has been stirred at 0° C. for a further hour
STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the phases are then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted a number of times with dichloromethane
CUSTOM
Type
CUSTOM
Details
the combined organic extracts are dried
CUSTOM
Type
CUSTOM
Details
The solvents are removed in vacuo
CUSTOM
Type
CUSTOM
Details
After drying in a high vacuum
CUSTOM
Type
CUSTOM
Details
the red-brown, high-viscosity crude product is reacted further without additional purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CCCCC)OC1=NC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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